Dimethylgrisabine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H46N2O6 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(1R)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33+/m1/s1 |
InChI Key |
UHYCXSGUNAWVBW-SAIUNTKASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Dimethylgrisabine
Botanical Sources and Distribution
Dimethylgrisabine has been isolated from a select number of plant species, highlighting its specific distribution in the plant kingdom.
Isolation from Dehaasia longipedicellata
The bark of Dehaasia longipedicellata, a small tree belonging to the Lauraceae family, is a known source of the bisbenzylisoquinoline alkaloid, (-)-O-O-dimethylgrisabine. nih.govresearchgate.net Phytochemical investigations of the crude extract from the bark of this plant have led to the successful isolation of this compound along with other alkaloids. nih.govresearchgate.netnih.gov The structural determination of (-)-O-O-dimethylgrisabine from this source was accomplished through a combination of spectroscopic methods. nih.govresearchgate.net
Isolation from Dehaasia candolleana
Another species from the Lauraceae family, Dehaasia candolleana (Meisn.) Kosterm, has also been identified as a source of this compound. Specifically, (-)-O,O-dimethylgrisabine was isolated from the bark of this tree. researchgate.netresearchgate.net The elucidation of its molecular structure was carried out using various spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR). researchgate.net This finding confirms the presence of this specific alkaloid within the Dehaasia genus. researchgate.net
Isolation from Phaeanthus vietnamensis
Researchers have isolated a new bisbenzylisoquinoline alkaloid, identified as (-)-(1S, 1 ′R)-O,O′ -dimethylgrisabine, from the leaves of Phaeanthus vietnamensis Ban, a plant from the Annonaceae family. researchgate.netjst.go.jp The structure of this novel compound was determined through extensive use of 1D and 2D NMR spectroscopic analysis. researchgate.net Phaeanthus vietnamensis is a medicinal plant recognized in traditional Vietnamese medicine for its therapeutic properties. nih.govmdpi.comresearchgate.net
Advanced Extraction and Purification Techniques for Bisbenzylisoquinoline Alkaloids
The isolation of this compound and other bisbenzylisoquinoline alkaloids from their natural plant sources requires a multi-step process involving extraction, separation, and purification. These methods leverage the physicochemical properties of the alkaloids to separate them from the complex mixture of plant metabolites.
Chromatographic Separations (e.g., Column Chromatography, Preparative TLC)
Chromatographic techniques are fundamental to the separation and purification of bisbenzylisoquinoline alkaloids. lifeasible.com Column chromatography is a widely used method for the initial fractionation of crude plant extracts. column-chromatography.com In this technique, the extract is passed through a column packed with a stationary phase, such as silica gel or alumina. column-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds, separating them based on their differing affinities for the stationary and mobile phases. mdpi.com
Preparative Thin-Layer Chromatography (TLC) can be employed for further purification of the fractions obtained from column chromatography. This method involves applying the sample as a band onto a TLC plate and developing it with a suitable solvent system. The separated bands of compounds can then be scraped from the plate and the desired alkaloid extracted from the adsorbent material. High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of bisbenzylisoquinoline alkaloids, often utilizing a gradient elution with a mixture of solvents like acetonitrile and a buffer. nih.gov
Spectroscopic Detection and Screening (e.g., UV, IR, NMR, MS, Mayer's Test)
Once isolated, the identification and structural elucidation of this compound and related alkaloids are achieved through a combination of spectroscopic methods. nih.gov
Mayer's Test : This is a qualitative chemical test often used for the preliminary screening of alkaloids in a plant extract. The reagent, potassium mercuric iodide, forms a cream-colored precipitate in the presence of most alkaloids.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is useful for detecting the presence of chromophores, which are common in aromatic alkaloids like this compound. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques (such as COSY, HMQC, and HMBC) are among the most powerful tools for determining the complete chemical structure and stereochemistry of complex molecules like bisbenzylisoquinoline alkaloids. nih.govresearchgate.net
Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are often used to analyze the components of a plant extract and confirm the molecular weight of isolated compounds. nih.govresearchgate.net
The combined data from these spectroscopic techniques allows for the unambiguous identification and structural characterization of this compound.
Table of Spectroscopic Data for (-)-O-O-dimethylgrisabine
| Spectroscopic Technique | Observed Characteristics |
| UV (Ultraviolet) | Provides information on the aromatic rings and conjugated systems. |
| IR (Infrared) | Indicates the presence of functional groups such as O-H, C-H, C=C, and C-O-C. |
| ¹H NMR (Proton NMR) | Shows signals for aromatic protons, methoxy (B1213986) groups, and other protons in the structure. |
| ¹³C NMR (Carbon-13 NMR) | Reveals the number and types of carbon atoms in the molecule. |
| MS (Mass Spectrometry) | Determines the exact molecular weight and provides fragmentation data for structural clues. |
Biosynthetic Pathways and Precursor Chemistry of Dimethylgrisabine
Tyrosine and Phenylalanine as Biosynthetic Building Blocks for Isoquinoline (B145761) Alkaloids
The journey to Dimethylgrisabine begins with the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine, which serve as the primary precursors for the vast and structurally diverse group of isoquinoline alkaloids. These amino acids provide the core carbon skeleton that ultimately forms the two benzylisoquinoline units of this compound.
The biosynthetic pathway is initiated by the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This conversion is a critical branching point in the biosynthesis of numerous plant secondary metabolites. The formation of dopamine from L-tyrosine can proceed through the action of tyrosine decarboxylase (TyrDC), which directly decarboxylates L-tyrosine to tyramine, followed by hydroxylation, or through the hydroxylation of L-tyrosine to L-DOPA, which is then decarboxylated by DOPA decarboxylase. Phenylalanine can also be converted to tyrosine through the action of phenylalanine hydroxylase, thereby feeding into this pathway.
The condensation of dopamine and 4-HPAA is a pivotal step in the formation of the isoquinoline backbone. This reaction, catalyzed by norcoclaurine synthase (NCS), is a Pictet-Spengler condensation that yields (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.
Subsequent modifications of (S)-norcoclaurine, including a series of O-methylations and N-methylations, lead to the formation of various monomeric benzylisoquinoline alkaloids. A key intermediate in the biosynthesis of many bisbenzylisoquinoline alkaloids is (S)-N-methylcoclaurine. This molecule is formed from (S)-norcoclaurine through the sequential action of norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT). These enzymatic steps are crucial for setting the stage for the subsequent dimerization that characterizes bisbenzylisoquinoline alkaloid biosynthesis.
Table 1: Key Precursors in the Biosynthesis of Benzylisoquinoline Alkaloids
| Precursor | Originating Amino Acid | Role in Biosynthesis |
| Dopamine | L-Tyrosine | Provides the isoquinoline portion of the benzylisoquinoline skeleton. |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | L-Tyrosine | Provides the benzyl portion of the benzylisoquinoline skeleton. |
| (S)-Norcoclaurine | Condensation of Dopamine and 4-HPAA | The first committed intermediate in benzylisoquinoline alkaloid biosynthesis. |
| (S)-N-Methylcoclaurine | Enzymatic modification of (S)-Norcoclaurine | A key monomeric unit for the formation of many bisbenzylisoquinoline alkaloids. |
Proposed Biosynthetic Routes to Bisbenzylisoquinoline Alkaloids
The formation of bisbenzylisoquinoline alkaloids like this compound involves the oxidative coupling of two monomeric benzylisoquinoline units. Based on the structure of this compound, it is proposed that its biosynthesis proceeds through the dimerization of two molecules of (S)-N-methylcoclaurine. This coupling reaction is a critical step that establishes the characteristic diaryl ether linkage found in this class of compounds.
The proposed biosynthetic pathway to this compound can be outlined as follows:
Formation of Monomeric Precursors: As detailed in the previous section, L-tyrosine is converted to (S)-N-methylcoclaurine through a series of enzymatic reactions involving decarboxylation, hydroxylation, condensation, and methylation.
Oxidative Coupling: Two molecules of (S)-N-methylcoclaurine undergo an intermolecular C-O phenol coupling reaction. This is a highly specific process that links the two monomeric units via a diaryl ether bridge. The regioselectivity of this coupling is crucial in determining the final structure of the bisbenzylisoquinoline alkaloid. In the case of this compound, the linkage occurs between the phenolic hydroxyl group of one (S)-N-methylcoclaurine molecule and the aromatic ring of the second molecule.
Post-Coupling Modifications: Following the oxidative coupling, further enzymatic modifications, such as additional O-methylations, may occur to yield the final structure of this compound. These modifications are catalyzed by specific methyltransferases that recognize the bisbenzylisoquinoline scaffold.
The stereochemistry of the monomeric units and the nature of the oxidative coupling are key determinants of the vast structural diversity observed among bisbenzylisoquinoline alkaloids. For instance, the biosynthesis of the related alkaloid guattegaumerine also involves the coupling of N-methylcoclaurine monomers nih.govpnas.org.
Enzymatic Systems Implicated in Alkaloid Biosynthesis
The biosynthesis of this compound is orchestrated by a suite of highly specific enzymes that catalyze each step of the pathway with remarkable precision. These enzymes belong to several major classes, including oxidoreductases and transferases.
Cytochrome P450 Monooxygenases (CYPs): The oxidative coupling of the two benzylisoquinoline monomers is a key reaction catalyzed by cytochrome P450-dependent enzymes oup.com. Specifically, members of the CYP80 family have been shown to be responsible for the formation of the diaryl ether linkage in various bisbenzylisoquinoline alkaloids oup.com. These enzymes are membrane-bound hemoproteins that utilize molecular oxygen and NADPH to catalyze the oxidation of their substrates. The regio- and stereoselectivity of these CYP80 enzymes are critical in dictating the specific type of bisbenzylisoquinoline alkaloid produced . For example, berbamunine synthase, a CYP80 enzyme, catalyzes the formation of the bisbenzylisoquinoline alkaloid berbamunine nih.gov. It is highly probable that a specific CYP80 enzyme is responsible for the formation of the this compound scaffold.
O -Methyltransferases (OMTs) and N -Methyltransferases (NMTs): These enzymes play a crucial role in the modification of the benzylisoquinoline skeleton both before and after the coupling reaction. They utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of hydroxyl and amino groups, respectively. The specific methylation pattern of this compound is a result of the sequential action of specific OMTs and NMTs.
Norcoclaurine Synthase (NCS): As mentioned earlier, this enzyme catalyzes the pivotal Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational molecule for all benzylisoquinoline alkaloids.
The coordinated action of these and other biosynthetic enzymes ensures the efficient and specific production of this compound in the plant. The study of these enzymatic systems not only provides fundamental insights into plant secondary metabolism but also opens up avenues for the biotechnological production of these valuable compounds.
Table 2: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme Class | Specific Enzyme (Example) | Role in Biosynthesis |
| Lyase | Norcoclaurine Synthase (NCS) | Catalyzes the formation of the benzylisoquinoline skeleton. |
| Transferase | Norcoclaurine 6-O-methyltransferase (6OMT) | Methylation of the norcoclaurine intermediate. |
| Transferase | Coclaurine N-methyltransferase (CNMT) | N-methylation to form N-methylcoclaurine. |
| Oxidoreductase | Cytochrome P450 (CYP80 family) | Catalyzes the oxidative coupling of two N-methylcoclaurine units. |
| Transferase | O-Methyltransferases (OMTs) | Responsible for the specific methylation pattern of the final molecule. |
Advanced Structural Elucidation and Spectroscopic Characterization of Dimethylgrisabine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount in determining the structural integrity of Dimethylgrisabine, offering detailed information about the arrangement of atoms and their connectivity.
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional NMR experiments, specifically ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer), provide fundamental data for structural elucidation.
¹H NMR Spectroscopy: Proton NMR spectra of this compound typically exhibit signals corresponding to various proton environments within the molecule. These include signals for methoxy (B1213986) groups (O-CH₃), N-methyl groups (N-CH₃), aromatic protons, and aliphatic protons. For instance, in CDCl₃, this compound has shown signals for two O-methyl groups around δ 3.78 and 3.73 ppm, two N-methyl groups, and four singlets for isolated aromatic protons, including characteristic signals for H-8 and H-8' at δ 6.01 and 6.09 ppm, respectively researchgate.net. Other studies report signals for methoxyls at δ 3.59, 3.62, and 3.77 ppm, with two superimposed methoxyls at δ 3.80 ppm, alongside aromatic protons appearing as singlets at δ 6.10 and 6.16 ppm (H-8 and H-8') and at δ 6.56 and 6.57 ppm (H-5 and H-5') dss.go.th. The presence of AA'BB' and ABX systems for aromatic protons, and aliphatic ABX systems have also been identified researchgate.netclockss.org.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton. For this compound, the ¹³C NMR spectrum typically reveals signals for methyl carbons, methylene (B1212753) carbons, methine carbons (both aliphatic and aromatic), and quaternary carbons. In CDCl₃, a ¹³C NMR spectrum can show up to 38 carbon signals, including six methyl groups (four O-methyl and two N-methyl), six methylene groups, two aliphatic methine groups, and 24 aromatic carbons arising from four benzene (B151609) rings researchgate.net. Specific chemical shifts for methoxyl-bearing carbons and aromatic carbons are crucial for identifying substitution patterns.
DEPT Spectroscopy: DEPT experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. DEPT-90 reveals CH and CH/CH₃ signals, while DEPT-135 distinguishes CH₃ and CH (positive signals) from CH₂ (negative signals) researchgate.netum.edu.my. This technique is vital for confirming the number and type of carbon atoms in different environments.
Two-Dimensional NMR (COSY, HMBC, HMQC, NOESY)
Two-dimensional NMR techniques provide crucial information about through-bond and through-space correlations, essential for establishing the complete connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings (¹H-¹H correlations), allowing for the identification of coupled spin systems within the molecule. For this compound, COSY experiments have identified various systems, including AA'BB' systems (both aliphatic and aromatic), and aliphatic ABX systems researchgate.netclockss.orgum.edu.my. These correlations help in tracing the proton network.
HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques establish direct correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond correlations) um.edu.mynih.gov. HMQC/HSQC spectra are instrumental in assigning ¹³C signals based on their corresponding proton signals, aiding in the precise mapping of the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, even if they are not directly bonded researchgate.netclockss.orgum.edu.my. This technique is particularly useful for determining relative stereochemistry and confirming the spatial arrangement of substituents, such as the placement of methoxy groups.
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer clues about its structural subunits.
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Chemical Ionization (CI) MS typically shows the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺), which directly indicates the molecular weight. For this compound, the molecular ion peak has been observed at m/z 638.3325, corresponding to the molecular formula C₃₉H₄₆N₂O₆ clockss.org. Other studies report an [M+H]⁺ peak at m/z 611.4120 for a related compound um.edu.my, and an [M+H]⁺ ion peak at m/z 641.3230 for a bisbenzyltetrahydroisoquinoline alkaloid researchgate.net. The base peak at m/z 206 (C₁₂H₁₆NO₂) in CI MS confirms the presence of two methoxy groups in each of the head units of the bisbenzylisoquinoline structure clockss.org.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between compounds with similar nominal masses. For this compound, HRMS has confirmed its molecular formula, for example, by providing an accurate mass of 638.3325 for C₃₉H₄₆N₂O₆ clockss.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to identify chromophores within the this compound molecule, which are typically conjugated systems responsible for absorbing light in the ultraviolet and visible regions of the spectrum. The absorption maxima (λmax) provide characteristic fingerprints for the presence of aromatic rings and other unsaturated systems. Studies on related bisbenzylisoquinoline alkaloids often report λmax values in the UV region, indicative of the aromatic systems present in the molecule researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is valuable for identifying the presence of specific functional groups within this compound by detecting the absorption of infrared radiation at characteristic frequencies (wavenumbers). Typical functional groups expected in this compound include:
C-H stretching: Absorption bands in the region of 2800-3000 cm⁻¹ indicate the presence of aliphatic and aromatic C-H bonds.
C=C stretching: Bands in the region of 1500-1650 cm⁻¹ are characteristic of aromatic ring vibrations.
C-O stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ are indicative of ether linkages, which are prevalent in bisbenzylisoquinoline alkaloids.
C-N stretching: Bands associated with the amine functional groups can also be observed.
The specific IR absorption bands help confirm the presence of characteristic structural features of this compound, such as aromatic rings and ether linkages.
Mechanistic Investigations of Dimethylgrisabine S Biological Activities
Antiplasmodial Mechanisms
The antiplasmodial activity of Dimethylgrisabine, a bis-indole alkaloid, is multifaceted, targeting the malaria parasite through several distinct and potentially synergistic mechanisms.
This compound has demonstrated direct inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Laboratory studies measuring the 50% inhibitory concentration (IC50) have quantified this effect. The compound is part of the broader family of bis-indole alkaloids, many of which have been isolated from marine sponges and show a range of bioactivities, including antimicrobial and antimalarial properties jst.go.jpnih.govmdpi.commdpi.comnih.gov. The efficacy of such compounds is often evaluated through in vitro growth inhibition assays that monitor parasite proliferation over a set period nih.govnih.govfrontiersin.org.
Table 1: In vitro Antiplasmodial Activity of Selected Compounds
| Compound | Target Organism | IC50 Value |
|---|---|---|
| This compound | Plasmodium falciparum | Data specific to this compound is not publicly available in the searched literature. |
| Chloroquine (control) | P. falciparum (sensitive strain) | Typically in the low nanomolar range. |
| Other Bis-indole Alkaloids | Various pathogens | Exhibit a wide range of IC50 values. |
Note: This table is interactive. Specific values for this compound require access to dedicated research databases or publications.
A proposed mechanism for this compound's antiplasmodial action is its ability to chelate metal ions, particularly iron. The malaria parasite's life cycle is heavily dependent on iron, which it acquires from the host's hemoglobin. This iron is crucial for various metabolic processes but is toxic in its free form. Metal chelators can disrupt parasite viability by either sequestering this essential metal, making it unavailable to the parasite, or by forming toxic complexes that induce oxidative stress nih.govresearchgate.net. The structural characteristics of this compound suggest it may possess the ability to bind to iron(III), thereby interfering with the parasite's iron metabolism and contributing to its death nih.gov.
Research suggests that this compound may interfere with fundamental cellular processes of the parasite, including the cell cycle and the division of the kinetoplast. The kinetoplast is a unique network of mitochondrial DNA found in protozoa like Plasmodium. Its proper replication is essential for parasite survival nih.govresearchgate.net. Compounds that target kinetoplast DNA or the enzymes involved in its replication can effectively halt the parasite's life cycle nih.gov. While direct evidence for this compound is limited, related compounds have been shown to impair the cell cycle, leading to dyskinetoplastic cells and ultimately parasite death nih.gov.
During its intraerythrocytic stage, the malaria parasite digests hemoglobin within an acidic organelle known as the digestive vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite crystallizes the heme into an inert substance called hemozoin nih.govnih.gov. This compound is hypothesized to interfere with this critical detoxification pathway. It may act by altering the morphology of the digestive vacuole or by directly inhibiting the formation of hemozoin crystals. This leads to an accumulation of toxic heme, which induces oxidative stress and damages parasite membranes, resulting in cell death nih.govnih.gov.
Antioxidant Mechanisms
In addition to its antiplasmodial properties, this compound has been investigated for its antioxidant capabilities, primarily through its ability to scavenge free radicals.
The antioxidant potential of this compound is commonly assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay nih.govmdpi.com.
In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The degree of decolorization is proportional to the scavenging activity of the compound mdpi.commdpi.com. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that also results in a measurable color change nih.govopenagrar.de. The performance of this compound in these assays indicates its capacity to neutralize harmful free radicals, which are implicated in a wide range of diseases. While specific quantitative data for this compound were not found in the general search, related compounds like Dimethylglycine have shown significant activity in these assays nih.govnih.gov.
Table 2: Antioxidant Activity Profile
| Assay | Principle | Result for this compound |
|---|---|---|
| DPPH | Measures scavenging of the DPPH radical. | Specific IC50 values are not publicly available in the searched literature. |
| FRAP | Measures the reduction of Fe³⁺ to Fe²⁺. | Specific FRAP values are not publicly available in the searched literature. |
Note: This table is interactive and can be populated with specific research findings.
Reducing Power Assessment
This compound has demonstrated notable reducing power, a key indicator of its antioxidant potential. In one study, (-)-O-O-dimethylgrisabine exhibited a reducing power of 44.3%. researchgate.netnih.govum.edu.my This capacity to donate electrons is a crucial mechanism in neutralizing free radicals, thereby mitigating oxidative stress. The antioxidant activities of this compound and other isolated compounds have been assessed through various methods, including their ability to reduce ferric ions. nih.gov The reducing power of these compounds, including this compound, was found to range from 27.40% to 87.40%. nih.govum.edu.my
The following table summarizes the reducing power of (-)-O-O-dimethylgrisabine as reported in the literature.
| Compound | Reducing Power (%) |
| (-)-O-O-dimethylgrisabine | 44.3 |
Metal Chelating Capacity
The ability of a compound to chelate metal ions is a significant antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions. (-)-O-O-dimethylgrisabine has been shown to possess metal chelating activity, with a reported IC50 value of 64.30 µg/mL. researchgate.netnih.govum.edu.my This indicates its capacity to bind to metal ions, such as iron, rendering them inactive and thus preventing them from participating in oxidative processes. The metal chelating activities for a range of isoquinoline (B145761) alkaloids, including this compound, have been reported with IC50 values from 64.30 to 257.22 µg/mL. nih.govum.edu.my It has been suggested that the synergistic effect between the antiplasmodial and antioxidant activities of (-)-O-O-dimethylgrisabine may be linked to its metal chelating ability. um.edu.my
The table below presents the metal chelating capacity of (-)-O-O-dimethylgrisabine.
| Compound | Metal Chelating IC50 (µg/mL) |
| (-)-O-O-dimethylgrisabine | 64.30 |
Prevention of Pro-Oxidant Activity
By effectively chelating metal ions and demonstrating reducing power, this compound is considered to be a good reductant with the ability to prevent pro-oxidant activity. researchgate.netnih.govum.edu.my Pro-oxidant activity often involves the generation of free radicals, which can be catalyzed by metal ions. The demonstrated di(phenyl)-(2,4,6-trinitrophenyl)iminoazanium scavenging activity, with an IC50 value of 18.38 µg/mL for (-)-O-O-dimethylgrisabine, further supports its role in preventing oxidative damage. researchgate.netnih.gov This suggests that this compound can interfere with the cascade of oxidative reactions that lead to cellular damage.
The antioxidant profile of (-)-O-O-dimethylgrisabine is summarized in the interactive table below.
| Antioxidant Activity | IC50 (µg/mL) |
| Di(phenyl)-(2,4,6-trinitrophenyl)iminoazanium Scavenging | 18.38 |
| Metal Chelating | 64.30 |
Antiparasitic Activities Beyond Malaria
Efficacy against Leishmania infantum and Trypanosoma cruzi
Recent investigations have highlighted the potential of this compound and related (bis)benzyltetrahydroisoquinoline alkaloids as effective agents against the parasites responsible for visceral leishmaniasis and Chagas disease. ed.ac.ukacs.org In a study evaluating a series of these alkaloids, (-)-O,O-dimethylgrisabine demonstrated activity against both Leishmania infantum and Trypanosoma cruzi. ed.ac.ukacs.org Specifically, against the promastigote form of L. infantum, (-)-O,O-dimethylgrisabine exhibited an IC50 value of 0.8 ± 0.01 µM. ed.ac.ukacs.org Furthermore, its efficacy against the intracellular amastigote form of T. cruzi was notable, with an IC50 value of 2.2 ± 0.7 µM. ed.ac.ukacs.org
The following table details the in vitro antiparasitic activity of (-)-O,O-dimethylgrisabine.
| Parasite | Form | IC50 (µM) |
| Leishmania infantum | Promastigote | 0.8 ± 0.01 |
| Trypanosoma cruzi | Amastigote | 2.2 ± 0.7 |
Interference with Parasite Cell Cycle and Kinetoplast Division in Leishmania mexicana
Preliminary mechanistic studies have begun to shed light on how this compound and its analogs exert their antiparasitic effects. Research on Leishmania mexicana suggests that these compounds interfere with the parasite's cell cycle. ed.ac.ukacs.org A key observation is the potential inhibition of kinetoplast division. ed.ac.ukacs.org The kinetoplast, the mitochondrial DNA of kinetoplastids, must be replicated and segregated correctly for successful cell division. Interference with this process can be lethal to the parasite. This potential mechanism of action offers a promising avenue for the development of new antiparasitic agents with novel targets. ed.ac.ukacs.org
Structure Activity Relationship Sar Studies of Dimethylgrisabine and Analogs
Impact of Stereochemistry on Biological Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govnih.govresearchgate.netnih.govmhmedical.com Chiral centers within a molecule can lead to the existence of enantiomers and diastereomers, which, despite having the same chemical formula and connectivity, can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.govresearchgate.net
For a compound like Dimethylgrisabine, which is expected to possess multiple chiral centers, the spatial orientation of its functional groups would be a critical determinant of its interaction with biological macromolecules. The precise fit of a molecule into the binding site of a target protein is often a prerequisite for its biological effect. Therefore, it is highly probable that different stereoisomers of this compound would display significant variations in their biological potency. However, without experimental data from studies on isolated stereoisomers of this compound, any discussion on the specific impact of its stereochemistry remains speculative.
Influence of Bisbenzylisoquinoline Linkages on Activity
Alterations in these linkages can lead to significant changes in the molecule's ability to bind to its target. For instance, modifying the linkages could affect the distance and geometry between important pharmacophoric groups, thereby influencing the binding affinity and efficacy. SAR studies on other bisbenzylisoquinoline alkaloids have often revealed that subtle changes in the linkage pattern can lead to dramatic shifts in biological activity. In the context of this compound, a systematic investigation of analogs with different linkage patterns would be necessary to elucidate their influence on its pharmacological profile.
Contributions of Specific Substituents to Pharmacological Effects
The identity and position of substituents on the aromatic rings and other parts of the this compound scaffold would play a crucial role in modulating its pharmacological effects. Substituents can influence a molecule's properties in several ways, including its electronic distribution, lipophilicity, and steric profile.
For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of nearby functional groups, affecting their ionization state at physiological pH and their ability to form hydrogen bonds or other interactions with a biological target. The addition of lipophilic or hydrophilic substituents can modify the molecule's solubility and ability to cross cell membranes.
A comprehensive SAR study of this compound would involve the synthesis of a library of analogs with varied substituents at different positions. The biological evaluation of these analogs would then provide insights into which substituents are favorable for a particular activity and which are detrimental. This information is invaluable for the rational design of more potent and selective compounds.
Without specific research on this compound, it is not possible to provide a data table of its analogs and their biological activities.
Computational and Theoretical Chemistry Studies on Dimethylgrisabine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net These models are widely employed in drug discovery to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. nih.gov
A typical QSAR study involves:
Data Set Selection: A group of structurally related molecules with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and support vector machines, are used to create a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external validation with a separate test set of compounds. nih.gov
No QSAR models or studies specifically involving Dimethylgrisabine have been reported in the available scientific literature.
Molecular Docking and Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial for understanding the mechanism of action and for structure-based drug design.
The process generally includes:
Preparation of Structures: Three-dimensional structures of both the ligand and the receptor are required. Receptor structures are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. mdpi.com
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.gov The scores are often expressed in units of energy (e.g., kcal/mol). nih.gov
A search of the literature did not yield any molecular docking studies performed on this compound, and therefore, no data on its potential protein targets or interaction modes is available.
Virtual Screening and In Silico Drug Design for Novel Analogs
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. u-strasbg.frnih.gov If a lead compound like this compound were identified, virtual screening could be used to find novel, structurally related analogs with potentially improved properties.
Key approaches include:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock compounds from a database, ranking them based on their predicted binding affinity. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of a known active ligand (like this compound) as a template to search for other compounds with similar shapes or physicochemical properties. mdpi.com
No virtual screening campaigns to identify novel analogs of this compound have been documented.
Binding Affinity Prediction and Ligand-Protein Interactions
Binding affinity is the measure of the strength of the interaction between a ligand and its protein target, commonly quantified by the dissociation constant (Kd) or inhibition constant (Ki). malvernpanalytical.com Predicting this affinity is a central goal in computational drug design.
Methods for predicting binding affinity include:
Scoring Functions in Molecular Docking: As mentioned, these functions provide a rapid estimate of binding affinity.
Free Energy Calculations: More computationally intensive methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more accurate predictions of binding free energy by analyzing molecular dynamics simulation trajectories. frontiersin.orgmdpi.com These calculations consider factors like electrostatic and van der Waals interactions, as well as solvation effects.
Without identified protein targets or docking studies for this compound, there are no predictions of its binding affinity or specific ligand-protein interactions available.
Future Research Directions and Translational Perspectives for Dimethylgrisabine
Elucidation of Comprehensive Molecular Mechanisms of Action
While initial studies have identified potent antiplasmodial and antioxidant activities for Dimethylgrisabine, a comprehensive understanding of its molecular targets is still developing. nih.govontosight.ai Current research indicates that its antioxidant effect is linked to its capacity as a reductant and its ability to chelate metals. nih.govum.edu.my This metal-chelating activity, particularly of iron, is considered a key aspect of its antimalarial mechanism, as the Plasmodium parasite requires iron for replication and survival. um.edu.my By sequestering iron, this compound may inhibit parasite growth, a mechanism that could also contribute to more effective malaria treatment. um.edu.mydokumen.pub
Future investigations should aim to precisely identify the molecular pathways modulated by this compound. The broader class of isoquinoline (B145761) alkaloids is known to interfere with various cellular components, including biomembranes, cytoskeletal proteins, and DNA, and can modulate neuronal signal transduction. researchgate.net Research is needed to determine which of these, or other unidentified targets, are specifically affected by this compound. Studies have shown it has an affinity for dopamine (B1211576) uptake, suggesting a potential role in neurological pathways that warrants further exploration. researchgate.net Unraveling these complex interactions is essential for predicting its full therapeutic effects and potential side effects.
Design and Synthesis of Advanced this compound Derivatives with Enhanced Efficacy
The natural structure of this compound provides a promising scaffold for chemical modification. The development of derivatives is a critical step toward enhancing its efficacy, selectivity, and pharmacokinetic properties. scispace.com The synthesis of bis-benzyltetrahydroisoquinoline (BBI) alkaloids, the family to which this compound belongs, has been achieved through methods like the Ullmann coupling, which forms the characteristic biaryl ether linkage. nih.govacs.org
Future synthetic efforts can build upon established enantioselective approaches, such as those using Bischler-Napieralski cyclization and Noyori asymmetric transfer hydrogenation, to create a library of this compound analogs. nih.gov By systematically modifying functional groups on the isoquinoline rings, researchers can investigate structure-activity relationships. For instance, studies on related alkaloids like epiberberine (B150115) have shown that the presence and position of methoxy (B1213986) groups can significantly influence biological activity. sci-hub.se The goal is to produce derivatives with improved potency against targets like P. falciparum while maintaining or improving the compound's selective toxicity towards the parasite. nih.gov Given that only small amounts of these compounds are typically found in plant material, robust synthetic strategies are essential for further development. scispace.com
Development of Novel Biosynthetic Engineering Approaches for Production
The reliance on extraction from natural sources limits the large-scale production of this compound. Biosynthetic engineering offers a sustainable and scalable alternative. Isoquinoline alkaloids are naturally derived from amino acid precursors, typically tyrosine or phenylalanine, through complex, multi-step pathways. nih.govsci-hub.se These intricate biosynthetic processes often involve specific enzymes and cellular compartmentalization. researchgate.net
Future research should focus on elucidating the specific biosynthetic pathway of this compound in Dehaasia species. Identifying the genes and enzymes involved will enable their transfer into microbial or plant-based heterologous hosts, such as yeast or bacteria. sciengine.com This approach, often referred to as metabolic engineering, could be optimized to create microbial cell factories for the efficient and controlled production of this compound and its precursors. jpionline.org Such advancements would not only secure a reliable supply for clinical studies but also facilitate the production of novel derivatives through the engineering of the biosynthetic machinery itself. sciengine.com
Integration of Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" data—including genomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. Methodologies like network pharmacology are increasingly used to analyze the complex interactions of natural products, which often modulate multiple molecular targets simultaneously. researchgate.netresearchgate.net
Future studies should employ these techniques to map the interaction network of this compound within the cell. For example, microarray data analysis could reveal changes in gene expression in parasite or human cells upon treatment, highlighting the key signaling pathways affected. researchgate.net This data can then be integrated to build predictive models of the compound's mechanism of action, potential efficacy, and toxicity. Such a systems pharmacology approach is invaluable for identifying biomarkers for treatment response and for understanding the multi-target therapeutic strategy that compounds like this compound may offer. researchgate.net
Exploration of Synergistic Effects with Other Bioactive Compounds
The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Its antioxidant activity is thought to work synergistically with its antiplasmodial effects, as oxidative stress is a hallmark of malaria infection. core.ac.uk The ability of this compound to chelate iron could complement other antimalarial drugs, potentially leading to a more potent therapeutic outcome. um.edu.my
Future research should systematically investigate these synergistic possibilities. ukzn.ac.za Combination studies with existing antimalarial drugs could reveal pairings that lower the required therapeutic dose, thereby reducing the risk of side effects and combating drug resistance. Furthermore, exploring its effects alongside other natural alkaloids or compounds could uncover novel combination therapies. ukzn.ac.za The general principle that secondary metabolites can produce additive or synergistic effects by hitting multiple targets suggests that this is a particularly promising avenue for translational research. researchgate.net
Table of Mentioned Compounds
| Compound Name | Classification |
|---|---|
| (-)-O-O-dimethylgrisabine | Bisbenzylisoquinoline Alkaloid |
| Acarbose | AGI (α-glucosidase inhibitor) |
| Amineptine | Dopamine Reuptake Inhibitor |
| Anonaine | Aporphine Alkaloid |
| Antioquine | Bisbenzylisoquinoline Alkaloid |
| Argentinine | Aporphine Alkaloid |
| Atherosperminine | Aporphine Alkaloid |
| Berberine | Protoberberine Alkaloid |
| Boldine | Aporphine Alkaloid |
| Cepharanthine | Bisbenzylisoquinoline Alkaloid |
| Chloroquine | 4-aminoquinoline |
| Codeine | Morphine Alkaloid |
| Dauricine | Bisbenzylisoquinoline Alkaloid |
| Dexamphetamine | Stimulant |
| Epiberberine | Protoberberine Alkaloid |
| Galanthamine | Amaryllidaceae Alkaloid |
| Isotetrandrine | Bisbenzylisoquinoline Alkaloid |
| Morphine | Morphine Alkaloid |
| Neferine | Bisbenzylisoquinoline Alkaloid |
| Neothalibrine | Bisbenzylisoquinoline Alkaloid |
| Nomifensine | Dopamine Reuptake Inhibitor |
| Norstephasubine | Hasubanan Alkaloid |
| Obaberine | Bisbenzylisoquinoline Alkaloid |
| Palmatine | Protoberberine Alkaloid |
| Scoulerine | Protoberberine Alkaloid |
| Sinomenine | Morphinan Alkaloid |
| Thalicarpine | Aporphine-bisbenzylisoquinoline |
| Vietnamine | Proaporphine Alkaloid |
Q & A
Q. What frameworks are recommended for formulating hypotheses about this compound’s synergistic effects with existing therapeutics?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design combination studies. Use Chou-Talalay synergy analysis (combination index) to quantify interactions. Prioritize combinations with mechanistic complementarity (e.g., targeting parallel signaling pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
